1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol
Description
1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol is a complex organic compound characterized by its intricate molecular structure, which includes a cyclopentyl group, a hydroxypiperidinyl group, and a triazinyl ring[_{{{CITATION{{{_1{1-4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl ...
Properties
IUPAC Name |
1-[4-cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c24-14-5-9-22(10-6-14)17-19-16(13-3-1-2-4-13)20-18(21-17)23-11-7-15(25)8-12-23/h13-15,24-25H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRVXHAXXBYXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N3CCC(CC3)O)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its interaction with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: Its unique properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
When compared to similar compounds, 1-[4-Cyclopentyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol stands out due to its unique structural features and potential applications. Similar compounds may include other triazine derivatives or piperidine-based molecules, but the presence of the cyclopentyl group and the specific substitution pattern gives this compound its distinct properties.
Comparison with Similar Compounds
1-[4-Cyclohexyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol
1-[4-Phenyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol
1-[4-Methyl-6-(4-hydroxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
